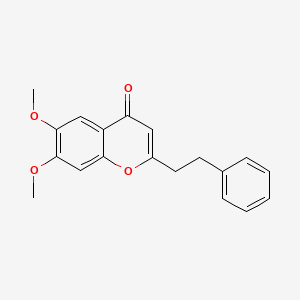

6,7-Dimethoxy-2-(2-phenylethyl)chromone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6,7-dimethoxy-2-(2-phenylethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-21-18-11-15-16(20)10-14(23-17(15)12-19(18)22-2)9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQOWXHYPYRBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=C(O2)CCC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415711 | |

| Record name | 4H-1-Benzopyran-4-one, 6,7-dimethoxy-2-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84294-87-1 | |

| Record name | 4H-1-Benzopyran-4-one, 6,7-dimethoxy-2-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Occurrence of 6,7-Dimethoxy-2-(2-phenylethyl)chromone in Agarwood: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarwood, the resinous heartwood produced by trees of the Aquilaria and Gyrinops genera, is a highly valued natural product used for centuries in traditional medicine, incense, and perfumes. Its complex chemical composition is responsible for its characteristic fragrance and diverse pharmacological activities. Among the myriad of compounds isolated from agarwood, 2-(2-phenylethyl)chromones (PECs) are a significant class of secondary metabolites that contribute to its unique properties. This technical guide focuses on the natural occurrence of a specific PEC, 6,7-Dimethoxy-2-(2-phenylethyl)chromone , in agarwood. This document provides a comprehensive overview of its presence, quantitative data from various studies, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring constituent in the resinous heartwood of several Aquilaria species, including Aquilaria sinensis and Aquilaria crassna. Its presence is often associated with the formation of high-quality agarwood. The concentration of this compound can vary significantly depending on the plant species, geographical origin, age of the tree, and the method of agarwood induction (natural or artificial).

The following table summarizes the quantitative and semi-quantitative data available for this compound in various agarwood samples. It is important to note that much of the available data is presented as relative content (e.g., percentage of total extract or relative peak area) rather than absolute concentration, reflecting the complexity of analyzing these natural products.

| Agarwood Species | Induction Method | Analytical Method | Reported Quantity of this compound | Reference |

| Aquilaria sinensis | Artificial Holing | GC-QTOF-MS | Identified as a shared differential metabolite between 6, 12, and 24 months of induction.[1] | [1] |

| Aquilaria crassna | Artificial Holing | HPLC/DAD/ESI/MS/MS | Showed an uptrend in relative content from 2 to 5 years of agarwood formation.[2] | [2] |

| Aquilaria sinensis | Whole-tree agarwood-inducing technique | UPLC-QTOF-MS | Showed rapid accumulation in the 4th month compared to the second month of formation.[3][4] | [3][4] |

| Wild vs. Cultivated Agarwood | Not Specified | UPLC-ESI-QTOF-MS | Identified as one of 14 metabolic markers to distinguish wild from cultivated agarwood.[5][6][7] | [5][6][7] |

| Aquilaria sinensis (Qi-Nan) | Drilling Treatment | LC-MS/MS | Quality of agarwood is often evaluated using this and other highly oxygenated PECs.[8] | [8] |

Experimental Protocols

The isolation and quantification of this compound from agarwood typically involve solvent extraction followed by chromatographic and spectrometric analysis.

Sample Preparation and Extraction

A common procedure for extracting 2-(2-phenylethyl)chromones from agarwood is as follows:

-

Grinding: The agarwood samples are first ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered agarwood is then extracted with a suitable organic solvent. Methanol or ethanol (B145695) are frequently used. The extraction can be performed using methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most common techniques for the separation and quantification of this compound.

a) UPLC-ESI-QTOF-MS Method for Qualitative and Quantitative Analysis [5][6][7]

-

Chromatographic System: Waters ACQUITY UPLC system or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient elution is typically used with a binary solvent system, such as:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Elution Gradient: A typical gradient might be: 0-2 min, 5% B; 2-25 min, 5-95% B (linear gradient); 25-28 min, 95% B; 28-30 min, 95-5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 2-5 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Ion Source: ESI+.

-

Capillary Voltage: 3.0 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/h.

-

-

Data Acquisition: Full scan mode (e.g., m/z 100-1500) and tandem MS (MS/MS) for structural confirmation.

b) Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components [1]

While less common for the direct quantification of this specific chromone (B188151) due to its relatively low volatility, GC-MS is used to analyze the overall chemical profile of agarwood extracts.

-

Sample Preparation: The crude extract may require derivatization (e.g., silylation) to increase the volatility of the chromones.

-

GC System: Agilent 7890B GC system or equivalent.

-

Column: HP-5MS capillary column (e.g., 30 m × 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program might be: initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.

-

Injection Mode: Splitless.

-

MS System: Agilent 5977A mass spectrometer or equivalent.

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Identification: Compounds are identified by comparing their mass spectra with libraries such as NIST and Wiley.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound from agarwood.

Biosynthetic Pathway of 2-(2-phenylethyl)chromones

The biosynthesis of 2-(2-phenylethyl)chromones (PECs) in Aquilaria species is a complex process involving several enzymatic steps.[9][10][11] The formation of the core chromone structure is believed to proceed through the polyketide pathway.[9][10] Subsequent modifications, such as hydroxylation and methylation, lead to the diversity of PECs found in agarwood.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

References

- 1. Characterization and Analysis of 2-(2-Phenylethyl)chromone Derivatives and Sesquiterpenoids from Agarwood of Four “Qi-Nan” Clones (Aquilaria sinensis) with Different Induction Times [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

- 4. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood | Semantic Scholar [semanticscholar.org]

- 8. CYP82G1 Enzyme Functions as Chromone Hydroxylase in the Biosynthesis of 6‐Hydroxy‐2‐(2‐Phenylethyl)chromone in Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Isolation and Structure Elucidation of 6,7-Dimethoxy-2-(2-phenylethyl)chromone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, structure elucidation, and biological activity of 6,7-Dimethoxy-2-(2-phenylethyl)chromone, a natural compound of significant interest. This document details the experimental protocols for its extraction and purification, spectroscopic data for its structural confirmation, and its role in modulating cellular signaling pathways.

Introduction

This compound is a member of the 2-(2-phenylethyl)chromone (B1200894) (PEC) class of flavonoids, which are characteristic constituents of agarwood, the resinous heartwood of Aquilaria species.[1] These compounds are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects. This guide focuses on the technical aspects of studying this specific chromone (B188151), providing researchers with the necessary information to isolate, identify, and investigate its therapeutic potential.

Isolation from Aquilaria sinensis

The isolation of this compound is typically performed from the resinous wood of Aquilaria sinensis. The general workflow for its isolation is depicted below.

Experimental Protocol: Isolation

The following protocol provides a detailed method for the isolation of this compound from Aquilaria sinensis.

1. Plant Material Preparation:

-

Air-dry the resinous heartwood of Aquilaria sinensis at room temperature.

-

Grind the dried material into a fine powder.

2. Extraction:

-

Weigh 1 kg of the powdered plant material.

-

Perform hot reflux extraction with 10 L of 50% ethanol (B145695) for 2 hours.[2]

-

Repeat the extraction process three times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing the target compound.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.

Structure Elucidation

The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural confirmation of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Position | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |

| 2 | - | 164.2 |

| 3 | 6.12 (s) | 111.9 |

| 4 | - | 176.5 |

| 4a | - | 114.2 |

| 5 | 7.02 (s) | 100.2 |

| 6 | - | 158.1 |

| 7 | - | 148.9 |

| 8 | 7.25 (s) | 108.0 |

| 8a | - | 155.0 |

| 6-OCH₃ | 3.94 (s) | 56.4 |

| 7-OCH₃ | 3.93 (s) | 56.3 |

| 1' | - | 140.5 |

| 2', 6' | 7.29 (m) | 128.8 |

| 3', 5' | 7.22 (m) | 128.5 |

| 4' | 7.18 (m) | 126.3 |

| α | 3.05 (t, J = 7.5) | 35.5 |

| β | 2.88 (t, J = 7.5) | 34.2 |

| Note: NMR data can vary slightly depending on the solvent and instrument used. |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 311.1227 | 311.1229 |

Mass Spectrometry Fragmentation

The fragmentation pattern in MS/MS experiments provides further structural confirmation. The primary fragmentation involves the cleavage of the bond between the chromone moiety and the phenylethyl side chain.

Biological Activity: Inhibition of NF-κB Signaling Pathway

This compound has been shown to exhibit anti-inflammatory properties by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli, such as lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes. This compound has been shown to inhibit this process.[3]

Experimental Protocol: NF-κB Luciferase Reporter Assay

The inhibitory effect of this compound on NF-κB activation can be quantified using a luciferase reporter assay.

1. Cell Culture and Transfection:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

2. Compound Treatment and Stimulation:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 6 hours to induce NF-κB activation.

3. Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

4. Data Analysis:

-

Calculate the relative luciferase activity for each treatment group compared to the vehicle control.

-

Determine the IC₅₀ value of this compound for NF-κB inhibition.

Table 3: Anti-inflammatory Activity Data

| Compound | Concentration (µM) | NF-κB Relative Luciferase Activity (vs. Vehicle Control) |

| Vehicle Control | - | 1.03 ± 0.02 |

| This compound | 10 | 0.31 ± 0.05[3] |

| Data from Chen et al., 2018.[3] |

Conclusion

This technical guide provides a detailed framework for the isolation, structural characterization, and biological evaluation of this compound. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural product. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential in the development of novel anti-inflammatory and neuroprotective agents.

References

- 1. Characterization and Analysis of 2-(2-Phenylethyl)-chromone Derivatives from Agarwood (Aquilaria crassna) by Artificial Holing for Different Times - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

- 3. rsc.org [rsc.org]

biosynthesis pathway of 2-(2-phenylethyl)chromones in Aquilaria species

An In-depth Technical Guide to the Biosynthesis of 2-(2-phenylethyl)chromones in Aquilaria Species

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-phenylethyl)chromones (PECs) are a class of bioactive phenolic compounds that are the characteristic and most abundant constituents of agarwood, the highly valued resinous heartwood of Aquilaria species.[1][2] These compounds are not only responsible for the unique fragrance of agarwood but also exhibit a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and cytotoxic effects.[3][4][5] The formation of agarwood and the accumulation of PECs are typically induced by external stimuli such as physical wounding, microbial infection, or chemical elicitors.[6][7][8] Understanding the intricate biosynthetic pathway of these molecules is crucial for the sustainable production of high-quality agarwood and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the PEC biosynthesis pathway in Aquilaria, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. It includes summaries of quantitative data, detailed experimental protocols, and visual diagrams of the core pathways to serve as a resource for researchers in phytochemistry, synthetic biology, and drug discovery.

Overview of the Biosynthesis Pathway

The biosynthesis of the diverse array of PECs in Aquilaria is a complex process that is believed to involve three principal stages:

-

Backbone Formation : The fundamental C6-C5-C6 diarylpentanoid scaffold of the PEC molecule is assembled by a type III polyketide synthase (PKS).[9]

-

Structural Diversification : The basic chromone (B188151) backbone undergoes a series of modifications, primarily through hydroxylation and cyclization, catalyzed by enzymes like cytochrome P450s (CYPs) and reductases.[3]

-

Terminal Modifications : Further chemical diversity is achieved through subsequent reactions such as O-methylation, catalyzed by O-methyltransferases (OMTs), leading to the vast number of PEC derivatives found in nature.[3]

The entire process is intricately regulated at the genetic level, with various transcription factors and signaling cascades responding to external stress signals to initiate and modulate the pathway.

Key Enzymatic Steps in PEC Biosynthesis

Formation of the Chromone Backbone

The initial and most critical step is the formation of the 2-(2-phenylethyl)chromone (B1200894) backbone. This reaction is catalyzed by a specialized type III polyketide synthase, identified as 2-(2-phenylethyl)chromone precursor synthase (PECPS).[9] PECPS orchestrates a unique two-stage catalytic condensation reaction involving three key precursors derived from the shikimic acid and pentaketone pathways:[3][9]

-

Benzoyl-CoA

-

4-hydroxyphenylpropionyl-CoA

-

Malonyl-CoA

PECPS first catalyzes the decarboxylative condensation of 4-hydroxyphenylpropionyl-CoA and malonyl-CoA to form a β-diketide acid intermediate. This intermediate is then used in a second condensation with benzoyl-CoA to generate the final diarylpentanoid product, which serves as the direct precursor for the chromone ring system.[9] Other type III PKSs, such as AsPKS3, AsPKS4, and AsPKS5, have also been identified and are believed to contribute to the diversity of PEC precursors by condensing various CoA-activated starters with malonyl-CoA units.[9]

Hydroxylation and Structural Modifications

Following the formation of the basic PEC backbone, a multitude of structural modifications occur, with hydroxylation being a pivotal step. The majority of naturally occurring PECs possess a hydroxyl or methoxy (B1213986) group at the C-6 position of the chromone ring, with subsequent substitutions often occurring at the C-5, C-7, and/or C-8 positions.[6][10]

Recent studies have functionally characterized a cytochrome P450 enzyme, AsCYP82G1 , as a chromone hydroxylase.[6] This enzyme specifically catalyzes the hydroxylation of 2-(2-phenylethyl)chromone at the C-6 position to produce 6-hydroxy-2-(2-phenylethyl)chromone, a critical intermediate for many highly oxygenated PECs.[6] Other enzymes, including cyclooxygenases and reductases, are also implicated in generating the different structural types of PECs.[3]

O-Methylation

The final step in the biosynthesis of many prominent PECs is O-methylation, which is catalyzed by O-methyltransferases (OMTs). These enzymes transfer a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups on the chromone ring, leading to the formation of methoxy-substituted PECs like the pharmacologically significant 6,7-dimethoxy-2-(2-phenylethyl)chromone.[3][11] The function of several OMTs in this pathway has been experimentally verified, solidifying their crucial role in the diversification of PECs.[3]

Visualization of the Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway for 2-(2-phenylethyl)chromones in Aquilaria species, from primary metabolic precursors to the final modified compounds.

References

- 1. Characterization and Analysis of 2-(2-Phenylethyl)-chromone Derivatives from Agarwood (Aquilaria crassna) by Artificial Holing for Different Times - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Sesquiterpenoids and 2-(2-Phenylethyl)chromone Derivatives from the Resinous Heartwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP82G1 Enzyme Functions as Chromone Hydroxylase in the Biosynthesis of 6‐Hydroxy‐2‐(2‐Phenylethyl)chromone in Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

- 8. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CYP82G1 Enzyme Functions as Chromone Hydroxylase in the Biosynthesis of 6-Hydroxy-2-(2-Phenylethyl)chromone in Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 6,7-Dimethoxy-2-(2-phenylethyl)chromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxy-2-(2-phenylethyl)chromone is a naturally occurring chromone (B188151) derivative found in the resinous heartwood of Aquilaria species, commonly known as agarwood. As a member of the 2-(2-phenylethyl)chromones (PECs) class of compounds, it is recognized as a significant contributor to the pharmacological properties of agarwood. PECs have garnered considerable scientific interest for their diverse biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the biological activities of this compound, with a focus on its potential as an anti-inflammatory agent through the modulation of the NF-κB signaling pathway.

Physical and Chemical Properties

This compound is a solid, yellow compound.[1] It is a key metabolic marker used to differentiate between wild and cultivated agarwood.[1][2] While specific data for melting point, boiling point, and solubility are not widely reported in the literature, its core physicochemical properties have been established.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₉H₁₈O₄ | [3][4] |

| Molecular Weight | 310.34 g/mol | [3][4] |

| CAS Number | 84294-87-1 | [4] |

| Appearance | Solid | [4] |

| Purity | ≥98% (Commercially available) | |

| Natural Source | Aquilaria sinensis (Lour.) Spreng | [3] |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry is a key analytical technique for the identification of this compound. The fragmentation pattern in MS/MS analysis provides characteristic ions that confirm its structure.

Table 2: Characteristic Mass Spectrometry Data for this compound

| Ion Type | m/z (Observed) | Description | Reference |

| [M+H]⁺ | 311 | Protonated Molecule | [5] |

| Fragment Ion | 220 | Corresponds to the dimethoxy-chromone moiety after cleavage of the phenylethyl group. | [5] |

| Fragment Ion | 91 | Corresponds to the benzyl (B1604629) fragment [C₇H₇]⁺. | [5] |

Experimental Protocols

Synthesis of 2-(2-Phenylethyl)chromones

While a specific protocol for the synthesis of the 6,7-dimethoxy substituted variant is not detailed in the literature, a general and efficient route for naturally occurring 2-(2-phenylethyl)chromones has been developed utilizing the Claisen condensation as the key step. This methodology can be adapted by selecting the appropriate substituted 2'-hydroxyacetophenone (B8834) as the starting material (i.e., 2'-hydroxy-4',5'-dimethoxyacetophenone).

Protocol 1: General Synthesis via Claisen Condensation

This protocol is adapted from a reported 3-step preparation of naturally occurring 2-(2-phenylethyl)chromones.

-

Ester Formation: The starting 2'-hydroxyacetophenone derivative is reacted with 3-phenylpropionyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester.

-

Baker-Venkataraman Rearrangement: The resulting ester undergoes an intramolecular Claisen condensation (Baker-Venkataraman rearrangement) in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to form a 1,3-diketone intermediate.[5]

-

Cyclization and Dehydration: The 1,3-diketone is then treated with a catalytic amount of acid (e.g., HCl) in a solvent like methanol (B129727) or acetic acid and heated to reflux to facilitate cyclization and dehydration, yielding the final 2-(2-phenylethyl)chromone (B1200894) product.[5] The reaction mixture is then cooled, purified using column chromatography to isolate the target compound.

Caption: General workflow for the synthesis of 2-(2-phenylethyl)chromones.

Analytical Characterization

The identification and quantification of this compound in complex matrices like agarwood extracts are typically performed using liquid chromatography coupled with mass spectrometry.

Protocol 2: Analysis by UPLC-QTOF-MS

-

Sample Preparation: An extract of the agarwood sample is prepared, typically using methanol or ethanol, followed by filtration.

-

Chromatographic Separation: The extract is injected into a UPLC system equipped with a C18 column. A gradient elution is employed using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) (B).

-

Mass Spectrometric Detection: The eluent is introduced into a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Full scan MS and data-dependent MS/MS scans are acquired.

-

Data Analysis: The compound is identified by comparing its retention time and accurate mass with a reference standard, and its structure is confirmed by analyzing the fragmentation pattern in the MS/MS spectrum.

Caption: Workflow for the analysis of this compound.

Anti-inflammatory Activity Assay

The anti-inflammatory potential of chromone derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol 3: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture wells, except for the negative control group.

-

Incubation: The plates are incubated for 24 hours to allow for NO production.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC₅₀ value (the concentration required to inhibit 50% of NO production) is determined.

Biological Activity and Signaling Pathways

Anti-inflammatory Activity

The 2-(2-phenylethyl)chromone scaffold is a well-established pharmacophore for anti-inflammatory activity. Numerous derivatives have demonstrated potent inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[6] While the specific IC₅₀ value for this compound has not been reported, structurally similar compounds show significant activity, suggesting its potential in this area.

Table 3: Anti-inflammatory Activity of Structurally Related 2-(2-Phenylethyl)chromones (Inhibition of NO Production in RAW 264.7 Cells)

| Compound | IC₅₀ (µM) | Reference |

| Dimeric PECs (various) | 7.0 - 12.0 | [1] |

| Substituted PECs (various) | 1.6 - 7.3 | [6] |

| Substituted PECs (various) | 4.0 - 13.0 | [7] |

| 5,6,7,8-tetrahydro-PECs (various) | 3.68 - 13.04 | [8] |

| 2-(2-phenylethyl)chromone-sesquiterpene hybrid | 22.31 | [9] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of many natural products, including PECs, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, bind to DNA, and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO.

This compound and related PECs are hypothesized to exert their anti-inflammatory effects by interfering with one or more steps in this pathway, ultimately leading to a reduction in the production of inflammatory mediators like NO.

Caption: Inhibition of the NF-κB pathway by 2-(2-phenylethyl)chromones.

Conclusion

This compound is a structurally significant natural product with promising, yet underexplored, therapeutic potential. Its role as a key constituent of agarwood and the established anti-inflammatory activity of the broader PEC class make it a compelling candidate for further investigation in drug discovery, particularly for inflammatory conditions. The experimental protocols and pathway information provided in this guide offer a foundational framework for researchers to synthesize, analyze, and evaluate the biological efficacy of this and related chromone derivatives. Future studies should focus on elucidating its precise molecular targets and confirming its activity in various preclinical models of inflammation.

References

- 1. Anti-inflammatory Dimeric 2-(2-Phenylethyl)chromones from the Resinous Wood of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and Analysis of 2-(2-Phenylethyl)chromone Derivatives and Sesquiterpenoids from Agarwood of Four “Qi-Nan” Clones (Aquilaria sinensis) with Different Induction Times [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Sedum | TargetMol [targetmol.com]

- 5. Characterization and Analysis of 2-(2-Phenylethyl)-chromone Derivatives from Agarwood (Aquilaria crassna) by Artificial Holing for Different Times - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two new 2-(2-phenylethyl)chromone derivatives and two sesquiterpenes from agarwood of Aquilaria sinensis with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory 5,6,7,8-tetrahydro-2-(2-phenylethyl) chromone derivatives from the stems of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 6,7-Dimethoxy-2-(2-phenylethyl)chromone as a Key Metabolic Marker in Agarwood Authenticity and Quality Assessment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

6,7-Dimethoxy-2-(2-phenylethyl)chromone, a naturally occurring chromone (B188151) derivative, has garnered significant attention within the scientific community for its pivotal role as a metabolic marker in the authentication and quality evaluation of agarwood. This valuable resinous heartwood, produced by Aquilaria species, is highly prized in traditional medicine and perfumery. The increasing demand and the depletion of wild resources have necessitated robust analytical methods to differentiate between wild and cultivated agarwood, as well as to assess its quality based on chemical composition. This technical guide provides a comprehensive overview of this compound, detailing its significance, analytical methodologies for its quantification, and its place within the broader biosynthetic landscape of 2-(2-phenylethyl)chromones (PECs).

Introduction

Agarwood, also known as "oud" or "gaharu," is formed in response to stress, such as microbial infection or physical injury, in trees of the Aquilaria genus.[1] The resin is rich in a variety of bioactive compounds, with 2-(2-phenylethyl)chromones (PECs) being a characteristic and significant class of constituents responsible for its unique fragrance and pharmacological properties.[1][2] Among the diverse array of PECs, this compound has been identified as a key biomarker for distinguishing between wild and cultivated agarwood.[3][4][5] Its presence and relative abundance can also serve as an indicator of the quality and maturity of the agarwood resin.[6][7] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on this important metabolic marker.

Role as a Metabolic Marker

Metabolomic studies employing advanced analytical techniques have consistently highlighted this compound as a differential metabolite. It is one of several diagnostic metabolic markers that can discriminate between wild and cultivated agarwood.[3][4][5] Furthermore, its concentration has been shown to vary with the duration of agarwood induction, making it a potential indicator of resin maturity and quality.[6]

Quantitative Data

The quantification of this compound in agarwood samples is crucial for its application as a metabolic marker. The following table summarizes representative quantitative data from various studies. It is important to note that the absolute concentrations can vary significantly depending on the Aquilaria species, geographical origin, and the method of agarwood induction.

| Sample Type | Induction Time | Analytical Method | Relative Content of this compound | Reference |

| Artificially induced Aquilaria crassna | 2 years (S1) | HPLC/DAD/ESI/MS/MS | Present | [7] |

| Artificially induced Aquilaria crassna | 4 years (S2) | HPLC/DAD/ESI/MS/MS | Increased trend from S1 to S3 | [7] |

| Artificially induced Aquilaria crassna | 5 years (S3) | HPLC/DAD/ESI/MS/MS | Increased trend from S1 to S3 | [7] |

| "Qi-Nan" Agarwood (Aquilaria sinensis) | 12 months vs. 24 months | GC-QTOF-MS | Shared differential metabolite | [6] |

| "Qi-Nan" Agarwood (Aquilaria sinensis) | 6 months vs. 12 months | GC-QTOF-MS | Shared differential metabolite | [6] |

Experimental Protocols

Accurate and reproducible quantification of this compound relies on well-defined experimental protocols. Below are detailed methodologies for sample preparation and analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Hot Reflux Extraction

This method is suitable for the extraction of PECs from agarwood samples for subsequent analysis.

-

Pulverization: Grind the agarwood sample into a fine powder.

-

Extraction Solvent: Prepare a 50% ethanol-water solution.

-

Hot Reflux:

-

Accurately weigh a portion of the powdered agarwood.

-

Place the powder in a round-bottom flask and add the 50% ethanol (B145695) extraction solvent.

-

Connect the flask to a reflux condenser.

-

Heat the mixture to a gentle boil and maintain reflux for a specified period (e.g., 2 hours).

-

-

Filtration and Concentration:

-

Allow the mixture to cool to room temperature.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to a smaller volume or to dryness.

-

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.[8]

UPLC-MS/MS Analysis

This high-resolution and sensitive technique is well-suited for the targeted quantification of this compound in complex matrices.

-

Instrumentation: A Waters ACQUITY UPLC system coupled to a Xevo G2-XS QTOF Mass Spectrometer.[8]

-

Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 150 mm, 1.7 µm).[8]

-

Mobile Phase:

-

Gradient Elution:

-

Flow Rate: 0.1 mL/min[8]

-

Column Temperature: 25°C[8]

-

Injection Volume: 2 µL[8]

-

Detection Wavelength (UV): 252 nm[8]

-

Mass Spectrometry (ESI-QTOF-MS):

GC-MS Analysis

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like PECs.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysoxane column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection, depending on the analyte concentration.

-

Temperature Program: An optimized temperature gradient is required to ensure the separation of target analytes.

-

Ionization: Electron Ionization (EI).

-

Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

-

Note: Derivatization may be required for some PECs to increase their volatility.[10][11]

Biosynthesis of 2-(2-phenylethyl)chromones

This compound is a product of the broader 2-(2-phenylethyl)chromone (B1200894) (PEC) biosynthetic pathway in Aquilaria species. This pathway is a branch of the phenylpropanoid pathway and involves key enzymes such as polyketide synthase (PKS).

Figure 1. Proposed biosynthetic pathway of this compound.

The biosynthesis of the 2-(2-phenylethyl)chromone backbone is initiated by the condensation of precursors derived from the phenylpropanoid pathway, such as p-Coumaroyl-CoA, with malonyl-CoA, a reaction catalyzed by a type III polyketide synthase (PKS).[1][12] Subsequent modifications, including hydroxylation by cytochrome P450 monooxygenases (CYPs) and methylation by O-methyltransferases (OMTs), lead to the formation of a diverse range of PECs, including this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound in agarwood.

Figure 2. General experimental workflow for chromone analysis.

Conclusion

This compound stands out as a critical metabolic marker for the authentication and quality control of agarwood. Its reliable quantification, through robust analytical methods like UPLC-MS/MS and GC-MS, provides a scientific basis for distinguishing between wild and cultivated sources and for assessing the maturity of the resin. The detailed experimental protocols and understanding of its biosynthetic origin presented in this guide offer a valuable resource for researchers and industry professionals working with this important natural product. Further research focusing on the absolute quantification of this marker across a wider range of Aquilaria species and geographical locations will continue to enhance its utility in ensuring the quality and authenticity of agarwood products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

- 9. Characterization and Analysis of 2-(2-Phenylethyl)-chromone Derivatives from Agarwood (Aquilaria crassna) by Artificial Holing for Different Times - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization and determination of 2-(2-phenylethyl)chromones in agarwood by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6,7-Dimethoxy-2-(2-phenylethyl)chromone and its Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Phenylethyl)chromones (PECs) are a class of naturally occurring compounds predominantly found in agarwood, the resinous heartwood of Aquilaria and Gyrinops species.[1][2] Among these, 6,7-Dimethoxy-2-(2-phenylethyl)chromone stands out as a significant bioactive molecule. Characterized by a chromone (B188151) core linked to a phenylethyl group at the C-2 position, this scaffold has garnered considerable interest in the scientific community due to its diverse pharmacological properties.[1][2] Preclinical studies have demonstrated the potential of these compounds as anti-inflammatory, neuroprotective, and cytotoxic agents, highlighting their promise as lead structures in drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of this compound and its analogues, detailing their synthesis, biological activities with quantitative data, and the underlying molecular mechanisms of action.

Quantitative Biological Data

The biological activities of this compound and its derivatives have been evaluated in various in vitro assays. The following tables summarize the available quantitative data, providing a comparative overview of their potency.

Table 1: Anti-inflammatory Activity of this compound and Analogues

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| This compound | Superoxide Anion Generation (fMLP/CB-induced) | Human Neutrophils | 11.54 ± 2.19 | [1] |

| This compound | Elastase Release (fMLP/CB-induced) | Human Neutrophils | 10.48 ± 1.35 | [1] |

| 7-Hydroxy-6-methoxy-2-(2-phenylethyl)chromone | Superoxide Anion Generation (fMLP/CB-induced) | Human Neutrophils | 4.62 ± 1.48 | [1] |

| 7-Hydroxy-6-methoxy-2-(2-phenylethyl)chromone | Elastase Release (fMLP/CB-induced) | Human Neutrophils | 3.91 ± 0.87 | [1] |

| Unnamed PEC Derivatives | Nitric Oxide Production (LPS-stimulated) | RAW 264.7 | 1.6 - 7.3 | [2] |

| 7,8-dihydroxy-2-[2-(4'-methoxyphenyl)ethyl]chromone | Nitric Oxide Production (LPS-stimulated) | RAW 264.7 | 4.0 - 13.0 | [2] |

| Aquisinenin G | Nitric Oxide Production (LPS-stimulated) | RAW 264.7 | 22.31 ± 0.42 | [2] |

Table 2: Cytotoxic Activity of 2-(2-Phenylethyl)chromone (B1200894) Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Dimeric 2-(2-phenethyl)chromone (Compound 1) | K562 | Leukemia | 13.40 - 28.96 | [1] |

| Flavonoid-2-(2-phenethyl)chromone (Compound 2) | K562, SGC-7901, BEL-7402, A549, HeLa | Leukemia, Gastric, Liver, Lung, Cervical | 4.96 - 44.34 | [1] |

| 7-hydroxy-2-[2-(3'-methoxy-4'-hydroxyphenyl)-ethyl]chromone | SMMC-7721, MGC-803, OV-90 | Liver, Gastric, Ovarian | 18.82 - 37.95 µg/mL | [2] |

| 6,7-dimethoxy-2-[2-(3'-hydroxyphenyl)-ethyl]chromone | SMMC-7721, MGC-803, OV-90 | Liver, Gastric, Ovarian | 18.82 - 37.95 µg/mL | [2] |

Table 3: Neuroprotective Activity of 2-(2-Phenylethyl)chromone Derivatives

| Compound | Cell Line | Neurotoxic Insult | Activity | Concentration | Reference |

| This compound (11) | PC12 | Corticosterone-induced injury | Weak protective effect (P < 0.05) | 20 µM | [3] |

| 5,6-dihydroxy-2-(2-phenylethyl)chromone (5) | PC12 | Corticosterone-induced injury | Significant protective effect (P < 0.001) | 20 µM | [3] |

| 6-hydroxy-2-(2-phenylethyl)chromone (17) | PC12 | Corticosterone-induced injury | Significant protective effect (P < 0.001) | 5 to 40 µM | [4] |

| Agarotetrol (9) | PC12 | Corticosterone-induced injury | Significant protective effect (P < 0.001) | 5 to 40 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core compound and key biological assays cited in this guide.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2'-hydroxy-4',5'-dimethoxyacetophenone.

Step 1: Claisen-Schmidt Condensation to form a Chalcone (B49325)

-

To a solution of 2'-hydroxy-4',5'-dimethoxyacetophenone (1 equivalent) and benzaldehyde (B42025) (1.1 equivalents) in ethanol, add an aqueous solution of sodium hydroxide (B78521) (3 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid until the pH is acidic.

-

Collect the precipitated solid by filtration, wash with water until neutral, and dry under vacuum to yield the corresponding chalcone.

Step 2: Oxidative Cyclization to form the Chromone Ring

-

Dissolve the chalcone from Step 1 in dimethyl sulfoxide (B87167) (DMSO).

-

Add a catalytic amount of iodine to the solution.

-

Heat the reaction mixture at 120-140 °C for 2-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into a sodium thiosulfate (B1220275) solution to quench the excess iodine.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford 2-styryl-6,7-dimethoxychromone.

Step 3: Reduction of the Styryl Double Bond

-

To a solution of 2-styryl-6,7-dimethoxychromone (1 equivalent) in methanol, add ammonium (B1175870) formate (B1220265) (4 equivalents) and a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Add ice-cold water to the residue and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Assays

1. MTT Assay for Cytotoxicity [5]

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀).

-

Cell Seeding: Seed cancer cells (e.g., K562, BEL-7402, SGC-7901) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

2. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages [2]

This assay measures the inhibitory effect of the compounds on lipopolysaccharide (LPS)-induced NO production.

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control.

3. Neuroprotection Assay in Primary Cortical Neurons [2]

This assay evaluates the ability of the compounds to protect neurons from excitotoxicity.

-

Primary Cortical Neuron Culture: Isolate cortical neurons from embryonic day 18 (E18) rat pups and culture them in a neurobasal medium supplemented with B27 and L-glutamine on poly-D-lysine coated plates.

-

Compound Pre-treatment: After 7-10 days in vitro, pre-treat the mature neuronal cultures with different concentrations of the test compounds for 2 hours.

-

Induction of Neurotoxicity: Expose the neurons to a neurotoxic agent, such as glutamate (B1630785) (100 µM) or corticosterone (B1669441) (100 µM), for 24 hours.

-

Assessment of Cell Viability: Measure neuronal viability using the MTT assay as described above or by staining with fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells) and quantifying the fluorescence.

-

Data Analysis: Calculate the percentage of neuronal survival relative to the control group (treated with the neurotoxin alone).

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its analogues are attributed to their ability to modulate key cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. 2-(2-Phenylethyl)chromone derivatives are thought to exert their anti-inflammatory effects by inhibiting this pathway, potentially by targeting the IKK complex or preventing the nuclear translocation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1). Some phytochemicals, likely including 2-(2-phenylethyl)chromones, can activate this pathway, contributing to their neuroprotective effects.

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Modulation of the CREB-BDNF Pathway

The cAMP response element-binding protein (CREB) and Brain-Derived Neurotrophic Factor (BDNF) signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Activation of this pathway, often through the phosphorylation of CREB, leads to the increased expression of BDNF, which in turn promotes neuronal health. The neuroprotective effects of some 2-(2-phenylethyl)chromones may be mediated through the positive modulation of this pathway, leading to enhanced neuronal resilience.

Caption: Modulation of the CREB-BDNF neuroprotective pathway by this compound.

Drug Discovery and Development Workflow

The exploration of this compound and its analogues as potential therapeutic agents follows a structured drug discovery workflow. This process begins with the identification and synthesis of novel derivatives, followed by a series of in vitro and in vivo evaluations to assess their efficacy and safety.

Caption: A typical drug discovery workflow for 2-(2-phenylethyl)chromone derivatives.

Conclusion

This compound and its analogues represent a promising class of bioactive compounds with therapeutic potential in inflammatory diseases, neurodegenerative disorders, and cancer. Their ability to modulate key signaling pathways such as NF-κB, Nrf2/HO-1, and CREB-BDNF provides a strong rationale for their further investigation. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design of new derivatives with improved potency and selectivity, and paving the way for future preclinical and clinical development. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in unlocking their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Sesquiterpenoids and 2-(2-Phenylethyl)chromone Derivatives from the Resinous Heartwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

CAS number and molecular weight of 6,7-Dimethoxy-2-(2-phenylethyl)chromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-2-(2-phenylethyl)chromone is a naturally occurring chromone (B188151) derivative found in the resinous heartwood of Aquilaria species, commonly known as agarwood. This class of compounds, characterized by a chromone core with a phenylethyl substituent at the 2-position, has garnered significant scientific interest due to a range of biological activities. Emerging research has highlighted the anti-inflammatory potential of this compound and related analogues, making it a molecule of interest for further investigation in the context of inflammatory disease research and drug development.

This technical guide provides a comprehensive overview of the key chemical properties, biological activities, and experimental protocols related to this compound, with a focus on its anti-inflammatory effects.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 84294-87-1 |

| Molecular Formula | C₁₉H₁₈O₄ |

| Molecular Weight | 310.34 g/mol |

| Appearance | Not explicitly stated in the literature; likely a crystalline solid. |

| Purity | Commercially available with purity ≥98%.[1] |

| Solubility | Soluble in organic solvents such as DMSO. |

| Storage | Store at -20°C for long-term stability. |

Biological Activity: Anti-inflammatory Effects

This compound has been identified as an inhibitor of key inflammatory pathways. In vitro studies have demonstrated its ability to modulate inflammatory responses in macrophage cell lines, primarily through the inhibition of the NF-κB signaling pathway.

Inhibition of Nitric Oxide (NO) Production

Inhibition of NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like iNOS and COX-2. This compound has been shown to inhibit the activation of NF-κB in LPS-stimulated RAW 264.7 macrophages. This inhibition is a key mechanism underlying its anti-inflammatory effects.

The simplified signaling pathway for LPS-induced NF-κB activation and its potential inhibition by this compound is depicted below.

Figure 1. Simplified NF-κB signaling pathway and the putative inhibitory action.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory activity of this compound.

Cell Culture

RAW 264.7 murine macrophage cells are a suitable model for these assays.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

Materials:

-

RAW 264.7 cells

-

96-well cell culture plates

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

NF-κB Reporter Assay

This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element to quantify NF-κB transcriptional activity.

Materials:

-

RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.

-

96-well white, clear-bottom cell culture plates.

-

LPS from E. coli.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the NF-κB reporter RAW 264.7 cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Measure luminescence using a luminometer.

Experimental Workflow Diagram

The general workflow for assessing the anti-inflammatory effects of the compound is outlined below.

Figure 2. General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory potential, primarily through the inhibition of the NF-κB signaling pathway. This technical guide provides foundational information and detailed experimental protocols to facilitate further research into its mechanism of action and therapeutic potential. The provided methodologies can be adapted to investigate the effects of this compound on other inflammatory markers and in different cell types or disease models. Further studies are warranted to fully elucidate its pharmacological profile and to determine its efficacy and safety in preclinical models of inflammatory diseases.

References

A Comprehensive Review of the Biological Activities of 2-(2-Phenylethyl)chromones: A Technical Guide for Researchers

An in-depth exploration of the multifaceted biological activities of 2-(2-phenylethyl)chromones, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document delves into the anticancer, anti-inflammatory, neuroprotective, antimicrobial, and enzyme-inhibitory properties of this promising class of natural products, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways.

Introduction

2-(2-Phenylethyl)chromones are a unique class of naturally occurring compounds predominantly found in agarwood, the resinous heartwood of Aquilaria and Gyrinops species.[1] Characterized by a chromone (B188151) core linked to a phenylethyl group at the C-2 position, these compounds have garnered significant scientific interest due to their diverse and potent pharmacological activities. Preclinical studies have consistently highlighted their potential as lead compounds in the development of new therapeutic agents for a range of diseases. This guide provides a detailed overview of their biological activities, supported by quantitative data and established experimental methodologies.

Anticancer Activity

A growing body of evidence suggests that 2-(2-phenylethyl)chromone (B1200894) derivatives possess cytotoxic effects against various human cancer cell lines. These compounds have demonstrated the ability to induce cell death, positioning them as potential candidates for anticancer drug development.

Table 1: Cytotoxic Activity of 2-(2-Phenylethyl)chromone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Dimeric 2-(2-phenylethyl)chromone | K562 (Leukemia) | 4.96 - 44.34 | [2] |

| Dimeric 2-(2-phenylethyl)chromone | BEL-7402 (Hepatoma) | 4.96 - 44.34 | [2] |

| Dimeric 2-(2-phenylethyl)chromone | A549 (Lung) | 4.96 - 44.34 | [2] |

| Dimeric 2-(2-phenylethyl)chromone | HCT-116 (Colon) | 4.96 - 44.34 | [2] |

| Dimeric 2-(2-phenylethyl)chromone | PC-3 (Prostate) | 4.96 - 44.34 | [2] |

| 7-hydroxy-2-[2-(3'-methoxy-4'-hydroxyphenyl)-ethyl]chromone | SMMC-7721 (Hepatoma) | 18.82 - 37.95 (µg/mL) | [3] |

| 6,7-dimethoxy-2-[2-(3'-hydroxyphenyl)-ethyl]chromone | MGC-803 (Gastric) | 18.82 - 37.95 (µg/mL) | [3] |

| Various derivatives | OV-90 (Ovarian) | 18.82 - 37.95 (µg/mL) | [3] |

| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | K562 (Leukemia) | 8.36 | [4] |

| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | BEL-7402 (Hepatoma) | 5.76 | [4] |

| Aquisinenin G | K562 (Leukemia) | 72.37 ± 0.20 | [5] |

| Aquisinenin G | BEL-7402 (Hepatoma) | 61.47 ± 0.22 | [5] |

Anti-inflammatory Activity

One of the most well-documented biological activities of 2-(2-phenylethyl)chromones is their potent anti-inflammatory effect. Many of these compounds effectively suppress the production of pro-inflammatory mediators in immune cells, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Table 2: Anti-inflammatory Activity of 2-(2-Phenylethyl)chromone Derivatives (Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)

| Compound | IC50 (µM) | Reference |

| Aquichromone C (8-epi) | Significant dose-dependent activity | [6] |

| Various derivatives | 1.6 - 7.3 | [7] |

| Dimeric derivatives | 7.0 - 12.0 | [8] |

| Aquisinenin G | 22.31 ± 0.42 | [5] |

Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory action of many 2-(2-phenylethyl)chromones is mediated by their ability to interfere with the NF-κB signaling cascade. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide (NO). Certain 2-(2-phenylethyl)chromones have been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

Caption: Inhibition of NF-κB signaling by 2-(2-phenylethyl)chromones.

Neuroprotective Activity

Several 2-(2-phenylethyl)chromone derivatives have demonstrated significant neuroprotective effects in various in vitro models. These compounds have been shown to protect neuronal cells from damage induced by neurotoxins such as glutamate (B1630785) and corticosterone, as well as oxidative stress.[1][9]

Table 3: Neuroprotective Activity of 2-(2-Phenylethyl)chromone Derivatives

| Compound | Neuroprotective Effect | Cell Line | Reference |

| 6,8-dihydroxy-2-[2-(3-hydroxy-4'-methoxyphenyl)ethyl]chromone | Increased cell viability by 82.2% against glutamate-induced neurotoxicity | PC12 | [1] |

| 6,8-dihydroxy-2-[2-(3-hydroxy-4'-methoxyphenyl)ethyl]chromone | Increased cell viability by 86.9% against corticosterone-induced neurotoxicity | U251 glioma | [1] |

| 5-hydroxy-2-(2-phenylethyl)chromone | Significant neuroprotection against glutamate-induced neurotoxicity | Primary rat cortical cells | [7] |

| 5-hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone | Significant neuroprotection against glutamate-induced neurotoxicity | Primary rat cortical cells | [7] |

| Aquisinenin G and I | Enhanced cell viability against H₂O₂-induced apoptosis | SH-SY5Y | [5] |

Putative Neuroprotective Signaling Pathways

The neuroprotective effects of 2-(2-phenylethyl)chromones are thought to be mediated through multiple mechanisms, including the activation of pro-survival signaling pathways like the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways play crucial roles in promoting cell survival, reducing apoptosis, and combating oxidative stress.

Caption: Putative neuroprotective signaling pathways of 2-(2-phenylethyl)chromones.

Antimicrobial Activity

While the antimicrobial properties of 2-(2-phenylethyl)chromones have been reported, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not extensively documented in the readily available literature. Some studies indicate significant antibacterial activity against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA), and antifungal activity against Candida species.[10] Further research is required to fully characterize the antimicrobial spectrum and potency of these compounds.

Enzyme Inhibitory Activities

2-(2-Phenylethyl)chromones have been shown to inhibit several key enzymes implicated in various diseases, highlighting their potential as therapeutic agents.

Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. Certain 2-(2-phenylethyl)chromone derivatives have exhibited inhibitory activity against AChE.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Inhibition (%) at 50 µg/mL | Reference |

| Tetrahydrochromone A | 17.5 - 47.9 | [11] |

| Tetrahydrochromone B | 17.5 - 47.9 | [11] |

| Tetrahydrochromone K-M | 17.5 - 47.9 | [11] |

| Oxidoagarochromone A | 17.5 - 47.9 | [11] |

α-Glucosidase Inhibition

Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, can help manage postprandial hyperglycemia in diabetic patients. Several 2-(2-phenylethyl)chromones have demonstrated potent α-glucosidase inhibitory activity, often exceeding that of the standard drug acarbose.

Table 5: α-Glucosidase Inhibitory Activity

| Compound | IC50 (µM) | Reference |

| Various derivatives | 7.8 ± 0.3 to 137.7 ± 3.0 | |

| Acarbose (positive control) | 743.4 ± 3.3 | |

| Genistein (positive control) | 8.3 ± 0.1 |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Some 2-(2-phenylethyl)chromones have been identified as tyrosinase inhibitors.

Table 6: Tyrosinase Inhibitory Activity

| Compound | IC50 (µM) | Reference |

| Compound 13 | 89.0 ± 1.7 | [10] |

| Compound 14 | 51.5 ± 0.6 | [10] |

| Kojic acid (positive control) | 46.1 ± 1.3 | [10] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of 2-(2-phenylethyl)chromones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-(2-phenylethyl)chromone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Assessment: Griess Assay for Nitric Oxide

The Griess assay is a colorimetric method for the quantification of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to measure NO production by cells in culture.

Caption: Workflow for the Griess assay for nitric oxide.

Detailed Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 2-(2-phenylethyl)chromone compounds for 2 hours.

-

LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce nitric oxide production and incubate for 24 hours.[8]

-

Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.[8]

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[8]

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.[8]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Acetylcholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring acetylcholinesterase (AChE) activity.

Detailed Protocol:

-

Reagent Preparation: Prepare a 0.1 M phosphate (B84403) buffer (pH 8.0), a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a 14 mM solution of acetylthiocholine (B1193921) iodide (ATCI) in deionized water, and a solution of AChE in the buffer.

-

Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the 2-(2-phenylethyl)chromone test solution to the test wells. For the control wells, add 10 µL of buffer instead of the test solution.

-

Enzyme Addition: Add 10 µL of the AChE solution to all wells except the blank.

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C.

-